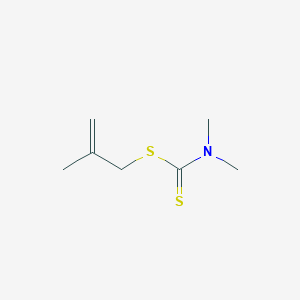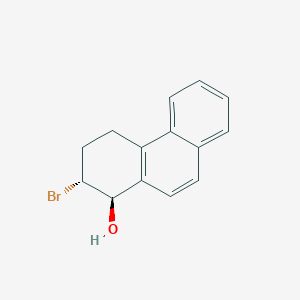
(1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol is a chiral organic compound with significant importance in the field of organic chemistry. This compound contains a bromine atom and a hydroxyl group attached to a tetrahydrophenanthrene backbone, making it a valuable intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol typically involves the bromination of a suitable precursor followed by stereoselective reduction. One common method includes the bromination of 1,2,3,4-tetrahydrophenanthrene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting bromo compound is then subjected to stereoselective reduction using a chiral catalyst to obtain the desired (1R,2R) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral auxiliaries or catalysts in the reduction step ensures the stereoselectivity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or cyanides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the de-brominated tetrahydrophenanthrene.
Substitution: Formation of substituted tetrahydrophenanthrene derivatives.
Scientific Research Applications
(1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol: The enantiomer of the compound with similar chemical properties but different stereochemistry.
2-bromo-1,2,3,4-tetrahydrophenanthrene: Lacks the hydroxyl group, resulting in different reactivity and applications.
1,2,3,4-tetrahydrophenanthren-1-ol:
Uniqueness
(1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl functional groups. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic and research applications.
Properties
CAS No. |
56179-75-0 |
|---|---|
Molecular Formula |
C14H13BrO |
Molecular Weight |
277.16 g/mol |
IUPAC Name |
(1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol |
InChI |
InChI=1S/C14H13BrO/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-6,13-14,16H,7-8H2/t13-,14-/m1/s1 |
InChI Key |
GVFRNSRYKNIRFP-ZIAGYGMSSA-N |
Isomeric SMILES |
C1CC2=C(C=CC3=CC=CC=C23)[C@H]([C@@H]1Br)O |
Canonical SMILES |
C1CC2=C(C=CC3=CC=CC=C23)C(C1Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


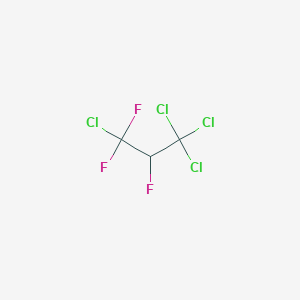
![[1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)-](/img/structure/B14633673.png)
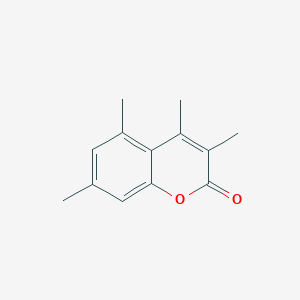
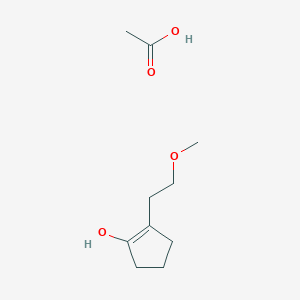
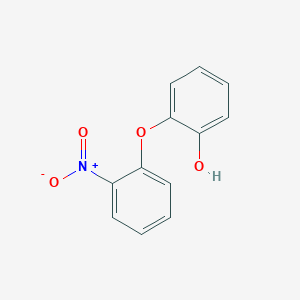
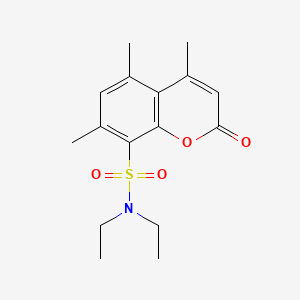
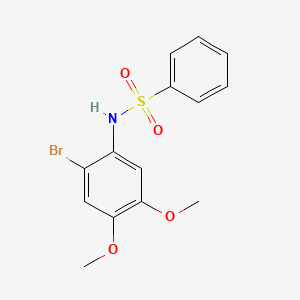
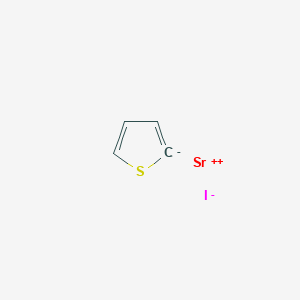
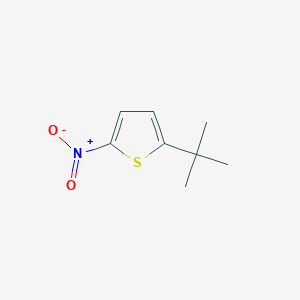
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione](/img/structure/B14633707.png)
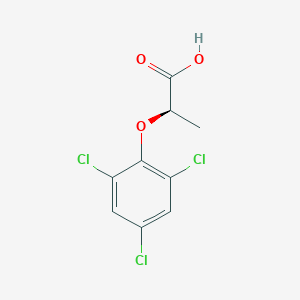
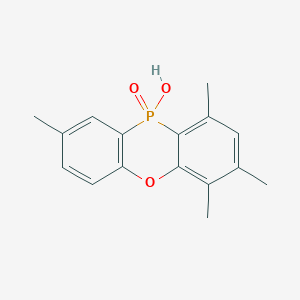
![Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14633720.png)
